
Amino(imino)iodophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(imino)iodophosphanium is a unique compound characterized by the presence of amino, imino, and iodophosphane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amino(imino)iodophosphanium typically involves the reaction of phosphane derivatives with amino and imino compounds under controlled conditions. One common method includes the oxidative preparation of α-imino esters from glycinates using oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), CuOAc, or Ru(bpy)3Cl2/light, followed by in situ Mannich reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Amino(imino)iodophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of amino and imino derivatives.
Wissenschaftliche Forschungsanwendungen
Amino(imino)iodophosphanium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of amino(imino)iodophosphanium involves its interaction with molecular targets through its amino, imino, and iodophosphane groups. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Vergleich Mit ähnlichen Verbindungen
Amino(imino)iodophosphanium can be compared with other similar compounds, such as:
Imino acids: These compounds contain both imine and carboxyl functional groups and are structurally related to amino acids.
Aminophosphine oxides: These compounds contain a P-N bond and are used as ligands in coordination chemistry.
Non-proteinogenic amino acids: These amino acids are not genetically encoded and have unique properties compared to standard amino acids.
Eigenschaften
CAS-Nummer |
59730-26-6 |
|---|---|
Molekularformel |
H3IN2P+ |
Molekulargewicht |
188.916 g/mol |
IUPAC-Name |
amino-imino-iodophosphanium |
InChI |
InChI=1S/H3IN2P/c1-4(2)3/h(H3,2,3)/q+1 |
InChI-Schlüssel |
SODCBRGJYBAJIN-UHFFFAOYSA-N |
Kanonische SMILES |
N[P+](=N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


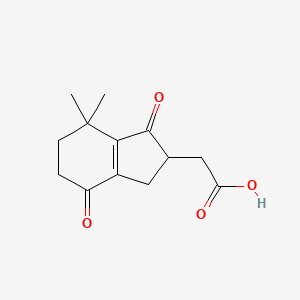
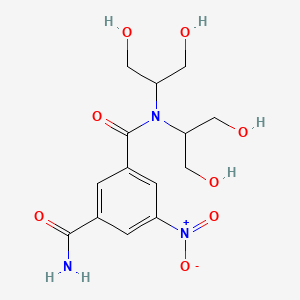
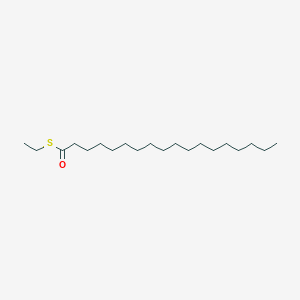
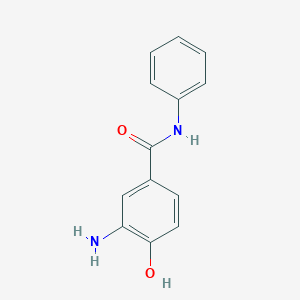

![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

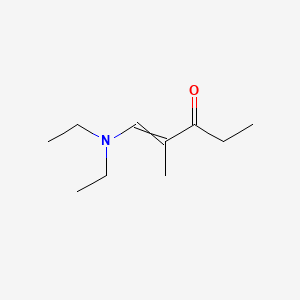
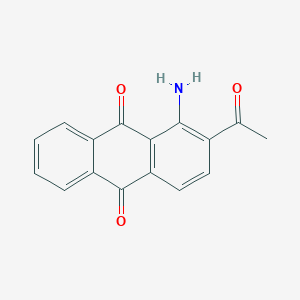
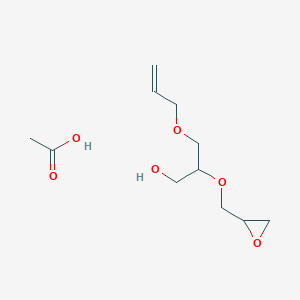
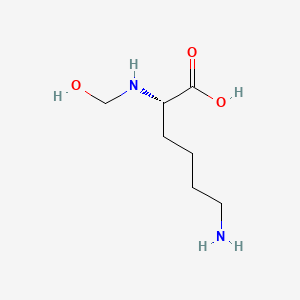
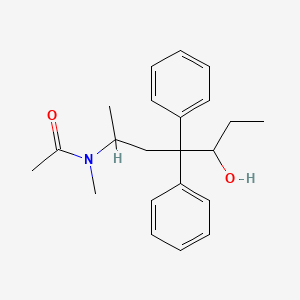
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)

